Carmoisine
Overview
Description
Mechanism of Action
Target of Action
Carmoisine, also known as Azorubine (E122), is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries . It is primarily used as a coloring agent, imparting a red to burgundy color to various products . The primary targets of this compound are proteins, specifically bovine serum albumin (BSA) and collagen . These proteins play crucial roles in various biological processes, including nutrient transport and tissue structure.
Mode of Action
This compound interacts with its protein targets, potentially altering their normal biological functions . For instance, it has been reported that this compound can effectively bind to BSA, which may disturb the protein’s normal function . It also has an impact on the structure of collagen . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
Studies have indicated that this compound can trigger oxidative stress, leading to changes in various metabolic processes . For instance, it has been reported that this compound can reduce the expression of some important defense genes, potentially affecting cellular defense mechanisms .
Pharmacokinetics
It is known that this compound is a highly water-soluble compound , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound’s action at the molecular and cellular levels can lead to various effects. Studies have shown that exposure to this compound can cause serious malformations, reduction in height and eye diameter, increase in the number of free oxygen radicals, increase in apoptotic cells, and increase in lipid accumulation . It can also decrease locomotor activity and blood flow rate . At the genetic level, this compound has been found to cause chromosomal aberrations and decrease the mitotic index .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of this compound can be affected by temperature . Moreover, the concentration of this compound can significantly influence its toxicity, with higher concentrations leading to more severe effects . Therefore, the use of this compound should be carefully controlled and monitored to ensure safety.
Biochemical Analysis
Biochemical Properties
Carmoisine has been found to interact with various biomolecules, leading to changes in biochemical processes. For instance, it has been observed to cause a significant decrease in Glutathione (GSH) levels, and the activities and gene expression levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Acetylcholinesterase (AChE) in Drosophila melanogaster .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been observed to trigger oxidative stress, with these effects becoming more pronounced at high doses . It also causes a significant decrease in mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to cause a decrease in GSH levels, SOD, CAT, GPx, and AChE enzyme activities, and gene expression levels, depending on the increase in dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, the no observed effect concentration (NOEC) and median lethal concentration (LC50) were recorded at 5 ppm and 1230.53 ppm dose at 96 hours post-fertilization (hpf), respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Azorubine is synthesized through a coupling reaction between a diazonium salt and a coupling component, specifically 4-hydroxy-1-naphthalene sulphonic acid (Neville-Winter acid) . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate . Industrial production methods often utilize large-scale reactors and continuous processing techniques to produce azorubine efficiently .
Chemical Reactions Analysis
Azorubine undergoes various chemical reactions, including:
Reduction: The azo group in azorubine can be reduced to form amines.
Substitution: Azorubine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azorubine has a wide range of scientific research applications:
Comparison with Similar Compounds
Azorubine is similar to other azo dyes such as tartrazine, sunset yellow, and allura red . it is unique in its specific shade of red and its stability under various conditions . Compared to these similar compounds, azorubine is often preferred for applications requiring a stable and vibrant red color .
Similar compounds include:
- Tartrazine (E102)
- Sunset Yellow (E110)
- Allura Red (E129)
Azorubine’s unique properties make it a valuable compound in various industries, particularly where color stability and vibrancy are essential .
Properties
CAS No. |
3567-69-9 |
---|---|
Molecular Formula |
C20H14N2NaO7S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChI Key |
QAHMZUBODWTHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na] |
Color/Form |
REDDISH-BROWN CRYSTALS |
melting_point |
greater than 572 °F (NTP, 1992) |
3567-69-9 | |
physical_description |
Reddish-brown crystals or dark maroon powder. (NTP, 1992) Red to maroon powder or granules Reddish-brown solid; [HSDB] Powder; [MSDSonline] |
Related CAS |
13613-55-3 (Parent) |
solubility |
50 to 100 mg/mL at 66 °F (NTP, 1992) SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS |
Synonyms |
C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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